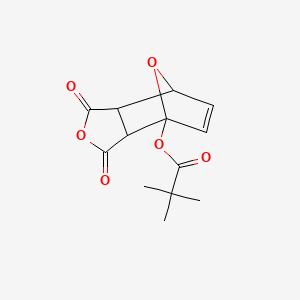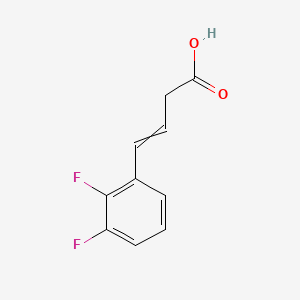![molecular formula C9H6F3N3O3 B13675611 (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13675611.png)
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a nitro group and a trifluoromethyl group in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol typically involves the reaction of o-phenylenediamine with a trifluoromethylated aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The nitro group can be introduced either before or after the cyclization step, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
Major products formed from these reactions include the corresponding amino derivative (from reduction), aldehyde or carboxylic acid (from oxidation), and various substituted derivatives (from nucleophilic substitution).
Aplicaciones Científicas De Investigación
(6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-Trifluoromethylbenzimidazole
- 4-Nitrobenzimidazole
- 2-Amino-6-nitrobenzimidazole
Uniqueness
The uniqueness of (6-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol lies in the combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6F3N3O3 |
|---|---|
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
[6-nitro-2-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol |
InChI |
InChI=1S/C9H6F3N3O3/c10-9(11,12)8-13-6-2-5(15(17)18)1-4(3-16)7(6)14-8/h1-2,16H,3H2,(H,13,14) |
Clave InChI |
FWJOIFQAOOZYDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1CO)N=C(N2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13675568.png)
![6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13675574.png)

![8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13675590.png)
![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)



![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)

